2-Amino-2-(pyrimidin-2-yl)ethan-1-ol
Description
Contextual Significance of Pyrimidine-Ethanolamine Derivatives in Contemporary Organic Chemistry
Pyrimidine-ethanolamine derivatives are of considerable significance in modern organic chemistry due to their versatile synthetic utility and their prevalence in biologically active compounds. The pyrimidine (B1678525) ring, a diazine, is a cornerstone of heterocyclic chemistry, and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. researchgate.netmdpi.com The ethanolamine (B43304) side chain, with its amino and hydroxyl groups, provides sites for hydrogen bonding and potential for chiral interactions, which are crucial for molecular recognition in biological systems.
The fusion of these two structural motifs in the pyrimidine-ethanolamine scaffold allows for the creation of a diverse library of compounds with tunable electronic and steric properties. Organic chemists leverage this scaffold to explore novel reaction methodologies and to construct complex molecular architectures. The amino and hydroxyl functionalities of the ethanolamine portion can be readily modified to introduce a variety of substituents, leading to the generation of new chemical entities with potentially enhanced biological profiles.
Importance of Nitrogen and Oxygen Heterocycles in Advanced Chemical Design
Nitrogen and oxygen heterocycles are fundamental building blocks in the design of advanced chemical compounds, particularly in the realm of drug discovery and materials science. chemimpex.comresearchgate.netsigmaaldrich.com These cyclic structures, containing at least one nitrogen or oxygen atom within the ring, are ubiquitous in nature and are integral to the structure of many natural products, vitamins, and alkaloids. researchgate.net The presence of heteroatoms imparts unique physicochemical properties to these molecules, such as altered polarity, basicity, and the ability to participate in hydrogen bonding. chemimpex.com
In advanced chemical design, nitrogen and oxygen heterocycles serve as key pharmacophores that can interact with biological targets such as enzymes and receptors with high specificity. chemimpex.com The pyrimidine ring in 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is a prime example of a nitrogen heterocycle that is crucial for its potential biological activity. The incorporation of these heterocyclic systems allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective therapeutic agents. chemimpex.com
Overview of Research Trajectories for this compound and its Structural Analogs
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the research trajectories for its structural analogs are well-established and provide a roadmap for the potential applications of this compound. The primary areas of investigation for pyrimidine-containing compounds and amino alcohols include their use as intermediates in the synthesis of more complex molecules and the evaluation of their biological activities.
Structural analogs of this compound, where the pyrimidine ring is substituted or replaced by other heterocyclic or aromatic systems, have been explored for a variety of therapeutic applications. For instance, analogs are being investigated for their potential as enzyme inhibitors, receptor antagonists, and as agents with antimicrobial and anticancer properties. The chiral nature of the ethanolamine side chain in these molecules is of particular interest, as different stereoisomers can exhibit distinct biological activities. Research in this area often involves the development of stereoselective synthetic methods to access enantiomerically pure compounds for biological evaluation. The exploration of these analogs suggests that this compound holds promise as a valuable building block for the discovery of new chemical entities with potential therapeutic value.
Chemical Properties of this compound and Related Compounds
| Property | This compound | (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol |
| Molecular Formula | C6H9N3O | C6H8N4O |
| Appearance | Not specified | Not specified |
| Chirality | Chiral | Chiral |
| Solubility | Not specified | Not specified |
| Key Structural Features | Pyrimidine ring, primary amine, primary alcohol | Pyrimidine ring, primary amine, primary alcohol |
Structural Analogs and Their Investigated Applications
| Compound Name | Key Structural Difference | Investigated Applications |
| 2-Amino-1-(pyridin-2-yl)-ethanol | Pyridine ring instead of pyrimidine | Intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com |
| 2-[(Pyrimidin-2-yl)amino]ethan-1-ol | Secondary amine linkage to pyrimidine | Pharmaceutical testing. biosynth.com |
| 2-(Methyl(pyrazin-2-yl)amino)ethan-1-ol | Pyrazine ring and N-methylation | Chemical synthesis. chemscene.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-2-pyrimidin-2-ylethanol |
InChI |
InChI=1S/C6H9N3O/c7-5(4-10)6-8-2-1-3-9-6/h1-3,5,10H,4,7H2 |
InChI Key |
ONSUNACLMWEBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 Pyrimidin 2 Yl Ethan 1 Ol and Its Analogous Structures
Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis
The formation of the pyrimidine ring is a foundational step in the synthesis of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol. The versatility of pyrimidine chemistry allows for several strategic approaches to construct this heterocyclic scaffold.
Cyclization Reactions for Pyrimidine Moiety Formation
The most prevalent and classical method for pyrimidine ring construction involves the condensation and cyclization of a three-carbon (C-C-C) fragment with a nitrogen-containing one-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach, often referred to as the Principal Synthesis, is highly versatile. wikipedia.org
Key reactions include:
Condensation with Amidines: The reaction of β-dicarbonyl compounds with amidines is a typical route to yield 2-substituted pyrimidines. wikipedia.org
Condensation with Urea (B33335) or Guanidine (B92328): Similarly, reacting β-dicarbonyl compounds with urea leads to 2-pyrimidinones, while guanidine yields 2-aminopyrimidines. wikipedia.org
Multicomponent Reactions: Modern synthetic chemistry often employs multicomponent reactions, such as the Biginelli reaction, to construct the pyrimidine ring in a single, efficient step. wikipedia.orgmdpi.com Other strategies involve the copper-catalyzed cyclization of ketones with nitriles or the [3+3] annulation of amidines with saturated ketones. organic-chemistry.orgacs.org
These methods allow for the introduction of various substituents onto the pyrimidine ring by selecting appropriately functionalized starting materials.
Table 1: Selected Cyclization Strategies for Pyrimidine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Resulting Core Structure |
|---|---|---|---|
| Principal Synthesis wikipedia.org | β-Dicarbonyl compound, Amidine | Basic or Acidic Conditions | 2-Substituted Pyrimidine |
| Biginelli Reaction wikipedia.org | β-Ketoester, Aldehyde, Urea | Acid Catalyst | Dihydropyrimidinone |
| [3+3] Annulation acs.org | Saturated Ketone, Amidine | Cu-catalyst, 4-HO-TEMPO | Substituted Pyrimidine |
| [2+2+2] Cycloaddition mdpi.com | Ketone, Nitriles (2 equiv.) | Copper Catalyst, Basic Conditions | Functionalized Pyrimidine |
Precursor Derivatization and Functionalization
An alternative and complementary strategy involves the modification of acyclic precursors before the final cyclization step. This approach allows for precise control over the final substitution pattern of the pyrimidine ring. Functional groups can be installed on either the C-C-C or N-C-N fragment. For instance, to synthesize a pyrimidine with a specific substituent at the 2-position, a correspondingly substituted amidine or guanidine derivative is used in the condensation reaction. This pre-functionalization is crucial for creating complex pyrimidine-based molecules.
Integration of the 2-Aminoethan-1-ol Moiety
Once the pyrimidine nucleus is formed, or if a suitable pyrimidine starting material is available, the next critical phase is the introduction of the 2-aminoethan-1-ol side chain at the 2-position of the ring.
Nucleophilic Substitution Reactions at Pyrimidine Positions
The pyrimidine ring is described as π-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.org This reactivity is a cornerstone for attaching the desired side chain. A common strategy involves:
Starting Material: A pyrimidine ring with a suitable leaving group at the 2-position, such as a halogen (e.g., 2-chloropyrimidine).
Nucleophile: The 2-aminoethan-1-ol molecule, where the primary amino group acts as the nucleophile.
Reaction: The amino group of 2-aminoethan-1-ol attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, displacing the leaving group to form the desired C-N bond.
This reaction is a direct and efficient method for forging the link between the heterocycle and the amino alcohol side chain. google.com While substitutions on pyrimidines bearing multiple leaving groups (e.g., 2,4-dichloropyrimidine) can sometimes lead to mixtures of regioisomers, specific reaction conditions can be chosen to favor substitution at the C-2 position. google.commdpi.com
Table 2: Example of Nucleophilic Aromatic Substitution
| Pyrimidine Substrate | Nucleophile | Key Condition | Product |
|---|---|---|---|
| 2-Chloropyrimidine | 2-Aminoethan-1-ol | Base (e.g., Triethylamine) | 2-(Pyrimidin-2-ylamino)ethan-1-ol |
| 2,4-Dichloropyrimidine | 2-Aminoethan-1-ol | Controlled Stoichiometry | Mixture of 2- and 4-substituted products |
Reductive Amination Strategies
Reductive amination provides an alternative pathway for forming the crucial C-N bond of the side chain. wikipedia.org This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com
For the synthesis of this compound, a plausible, though multi-step, strategy could involve a precursor such as a pyrimidine-2-yl ketone. For example:
Precursor Synthesis: Generation of a ketone like 1-hydroxy-2-(pyrimidin-2-yl)ethan-1-one.
Imine Formation: Reaction of this α-hydroxy ketone with an ammonia (B1221849) source to form an imine or related intermediate.
Reduction: Subsequent reduction of the imine using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN), would yield the target amino alcohol. masterorganicchemistry.com
Another related approach involves the reduction of a cyanohydrin derived from pyrimidine-2-carbaldehyde. The nitrile group of the cyanohydrin can be reduced to a primary amine, yielding the desired this compound structure.
Addition Reactions to Unsaturated Pyrimidine Systems
Addition reactions can also be employed, typically involving a pyrimidine precursor that contains a site of unsaturation in its side chain. For instance, one could envision a strategy starting with 2-vinylpyrimidine (B1277554) or 2-ethynylpyrimidine. The 2-aminoethan-1-ol moiety could then be constructed by adding the amino and hydroxyl functionalities across the double or triple bond through reactions such as aminohydroxylation.
A more indirect but viable route is the Michael addition. mdpi.com If an α,β-unsaturated nitrile containing a pyrimidine group at the β-position is synthesized, a conjugate addition of an alcohol (oxa-Michael addition) could introduce the hydroxyl group. nih.gov Subsequent reduction of the nitrile group would then provide the primary amine, completing the 2-aminoethan-1-ol side chain. This multi-step process offers a high degree of synthetic flexibility for creating analogous structures.
Stereoselective Synthesis of Chiral this compound Enantiomers
Obtaining enantiomerically pure forms of this compound is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological interactions and effects. ankara.edu.tr Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for resolution of a racemic mixture, which is inherently inefficient with a maximum theoretical yield of only 50% for the desired enantiomer. ankara.edu.tr Two primary strategies for achieving this are asymmetric synthesis and chiral pool approaches.
Asymmetric synthesis introduces chirality into a molecule during a chemical transformation. ankara.edu.tr For the synthesis of chiral 1,2-amino alcohols like this compound, several powerful techniques have been developed, primarily involving catalytic asymmetric reduction of precursor ketones or imines.
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method is highly effective for the synthesis of chiral 1,2-amino alcohols from α-amino ketones. acs.org The process typically uses a chiral catalyst, often based on transition metals like Ruthenium or Rhodium, in the presence of a hydrogen donor (e.g., formic acid/triethylamine (B128534) mixture). The catalyst transfers hydrogen stereoselectively to the ketone, yielding the chiral alcohol with high enantiomeric excess (ee). acs.org For the synthesis of a specific enantiomer of this compound, a precursor such as 2-amino-1-(pyrimidin-2-yl)ethan-1-one would be subjected to ATH with a suitable chiral catalyst system. The choice of catalyst and ligand is critical for achieving high stereoselectivity. acs.org
Chiral Auxiliary-Mediated Synthesis: Another approach involves the temporary incorporation of a chiral auxiliary into the starting material. ankara.edu.tr This auxiliary directs the stereochemical outcome of a subsequent reaction. For instance, an achiral pyrimidine-containing substrate could be attached to a chiral auxiliary. Subsequent reactions, such as alkylation or reduction, would proceed with high diastereoselectivity. Finally, the removal of the chiral auxiliary would yield the enantiomerically enriched target molecule. ankara.edu.trmdpi.com
Below is a table summarizing potential asymmetric synthesis techniques for chiral 1,2-amino alcohols, which are applicable to the target compound.
| Technique | Precursor Type | Typical Catalyst/Reagent | Key Feature |
| Asymmetric Transfer Hydrogenation | α-Amino Ketone | Chiral Ru or Rh complexes | High enantioselectivity and yields under mild conditions. acs.org |
| Chiral Auxiliary Approach | Achiral Substrate | Evans auxiliaries, pseudoephedrine | Covalently bonded chiral molecule directs stereochemistry. ankara.edu.trnih.gov |
| Catalytic Reductive Coupling | 2-Azadiene and Ketone | Cu-H with chiral ligand | Creates vicinal stereogenic centers in 1,2-amino tertiary alcohols. nih.gov |
| Enzyme-Catalyzed Reduction | α-Hydroxy Ketone | Engineered Amine Dehydrogenase (AmDH) | High stereoselectivity and operates under mild, green conditions. nih.gov |
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. ankara.edu.trwikipedia.org This strategy leverages the pre-existing chirality of the starting material, which is incorporated into the final target molecule, often simplifying the synthetic route and ensuring high enantiomeric purity. wikipedia.org
For the synthesis of this compound, a suitable starting material from the chiral pool would possess a 2-amino-1-ethanol backbone. Proteinogenic α-amino acids are ideal candidates due to their structural features and availability in enantiopure forms. researchgate.net
A plausible chiral pool approach could start from a naturally occurring amino acid like L-Serine . L-Serine contains the required (S)-2-amino-1-ethanol core structure. A hypothetical synthetic pathway could involve:
Protection of the amino and carboxyl groups of L-Serine.
Reduction of the protected carboxylic acid to a primary alcohol.
Functionalization of the side-chain hydroxyl group to facilitate the introduction of the pyrimidine ring.
Coupling with a suitable pyrimidine precursor.
Deprotection to yield the final chiral product.
This approach ensures that the stereocenter from the original amino acid is retained in the final product. ankara.edu.tr
| Chiral Pool Source | Relevant Structural Feature | Potential Application in Synthesis |
| Amino Acids (e.g., L-Serine) | Enantiopure amino alcohol backbone | Direct precursor for the chiral core of the target molecule. ankara.edu.trresearchgate.net |
| Sugars | Multiple stereocenters and hydroxyl groups | Can be chemically modified to create the desired chiral backbone. wikipedia.org |
| Terpenes (e.g., α-Pinene) | Chiral hydrocarbon skeletons | Used to derive chiral reagents like Diisopinocampheylborane for asymmetric reductions. wikipedia.org |
Process Optimization and Green Chemistry in Synthesis
Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, safety, and environmental impact of the synthetic process. rasayanjournal.co.inpowertechjournal.com Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com For the synthesis of this compound and its analogs, process optimization focuses on enhancing reaction efficiency, minimizing waste, and employing safer methodologies. nih.gov
Flow chemistry, particularly using microreactor technology, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes or microchannels where they mix and react. scribd.com This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. researchgate.netresearchgate.net
A study on the synthesis of the analogous compound 2-[methyl(pyridin-2-yl)amino]ethanol demonstrated the superiority of a continuous flow process over a batch process. researchgate.net The microreactor system allowed for higher operating temperatures, significantly reducing reaction times and increasing production rates. Under optimal conditions, a single microreactor was able to produce the equivalent of more than five batch reactors. researchgate.net These principles are directly applicable to the synthesis of this compound, suggesting that a flow-based process could offer substantial improvements in efficiency and scalability. researchgate.net
| Parameter | Batch Process (120 °C) | Continuous Flow Process (160 °C) | Advantage of Flow Chemistry |
| Relative Production Rate | 1x | >5x | Significantly higher throughput. researchgate.net |
| Reaction Time | Hours to days | Minutes | Drastic reduction in process time. scribd.comresearchgate.net |
| Heat Transfer | Limited, potential for hot spots | Excellent, highly controlled | Enhanced safety and reaction control. researchgate.net |
| Scalability | Difficult, requires larger vessels | Easier, "scaling-out" by running reactors in parallel | More flexible and efficient production scaling. researchgate.net |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes | Reduced risk of thermal runaway. researchgate.net |
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, lower energy requirements, and allow for more selective transformations, thereby reducing byproduct formation. powertechjournal.com The synthesis of the pyrimidine core itself can benefit from various catalytic approaches. Transition metal-catalyzed reactions, such as those employing palladium or copper, are widely used for the formation of C-N bonds necessary to construct N-aryl pyrimidine derivatives. researchgate.netmdpi.com
For the synthesis of pyrimidine derivatives, green catalytic methods are increasingly favored. nih.gov These can include:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their removal and recycling, reducing waste. powertechjournal.com
Biocatalysis: The use of enzymes can offer unparalleled selectivity under mild, aqueous conditions, aligning perfectly with green chemistry goals. powertechjournal.commdpi.com
Multicomponent Reactions (MCRs): These reactions, often catalyzed, combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification processes. eurekaselect.comnih.gov
Solvents account for a large portion of the waste generated in chemical processes. mdpi.com Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. jmaterenvironsci.comnih.gov Traditional volatile organic solvents (VOCs) are often hazardous and contribute to pollution. mdpi.com
Green Solvent Alternatives:
Water: An excellent green solvent for many reactions, especially those involving polar reagents. jmaterenvironsci.com
Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, non-toxic, and can be recycled. mdpi.com
Ionic Liquids: Salts that are liquid at low temperatures, they have negligible vapor pressure, reducing air pollution. rasayanjournal.co.in
Waste Reduction Techniques:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often allows for solvent-free conditions, reducing waste and energy consumption. powertechjournal.comnih.govnih.gov
Ultrasound-Assisted Synthesis: Sonication can accelerate reaction rates and improve yields, sometimes under solvent-free conditions. rasayanjournal.co.ineurekaselect.com
Solvent-Free Reactions: Conducting reactions by grinding solid reactants together or by heating a neat mixture of reactants eliminates solvent waste entirely. nih.gov
| Strategy | Description | Green Chemistry Benefit |
| Use of Green Solvents | Replacing hazardous VOCs with water, ionic liquids, or DESs. rasayanjournal.co.inmdpi.com | Reduced toxicity and environmental pollution. |
| Microwave/Ultrasound Assistance | Using alternative energy sources to drive reactions. nih.goveurekaselect.com | Faster reactions, lower energy use, often solvent-free. |
| Catalyst Recycling | Employing heterogeneous or easily separable catalysts. powertechjournal.com | Reduced waste and lower cost. |
| Multicomponent Reactions | Combining multiple reactants in a single pot. nih.gov | Higher atom economy, fewer steps, less waste. |
Reaction Mechanisms and Chemical Transformations of 2 Amino 2 Pyrimidin 2 Yl Ethan 1 Ol
Reactivity Profiles of the Amino and Hydroxyl Functional Groups
The side chain of the molecule contains both a primary amine and a primary alcohol, two versatile functional groups that are central to its reactivity.
Nucleophilic Character of the Primary Amine
The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This characteristic allows it to readily participate in a variety of reactions where it attacks electron-deficient centers. In contrast to alcohols, which often require conversion to their more nucleophilic conjugate bases (alkoxides) to react efficiently in Sₙ2 reactions, amines are typically nucleophilic enough to react directly with electrophiles like alkyl halides. msu.edu
The reactivity of the amino group is exemplified by its reactions with various electrophiles:
N-Alkylation: The amine can react with alkyl halides to form secondary amines. This reaction proceeds via a direct Sₙ2 displacement. However, polyalkylation is a common side reaction, as the resulting secondary amine can also act as a nucleophile. msu.edu
N-Acylation: Reaction with acyl chlorides or acid anhydrides yields stable amide derivatives. This is a common strategy for protecting the amino group during other chemical transformations.
Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases) through a reversible condensation reaction. Studies on the reaction between 2-aminopyrimidine (B69317) and o-vanillin have shown that the initially formed imine can be highly reactive and may undergo further nucleophilic addition with another molecule of the amine to form an aminal. mostwiedzy.pl Similarly, 2-aminopyrimidines react with formaldehyde (B43269) to produce N-methylol derivatives or methylenebis(aminopyrimidines), further demonstrating the amine's nucleophilic character without involving the pyrimidine (B1678525) ring itself. nih.gov
| Reaction Type | Reagent/Electrophile | Product Type | General Conditions |
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | Direct reaction, often with a base to neutralize HX byproduct |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | Typically in the presence of a non-nucleophilic base |
| Imine Formation | Aldehyde (R'CHO) | Imine/Schiff Base | Acid or base catalysis, often with removal of water |
| Aminal Formation | Imine + Amine | Aminal | Equilibrium process, favored by high amine concentration |
Reactions Involving the Primary Alcohol
The primary alcohol (-CH₂OH) can act as a weak nucleophile or undergo oxidation. Its reactivity is a cornerstone of alcohol chemistry.
Key reactions involving the primary alcohol group include:
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, the carboxylic acid. The choice of oxidant and reaction conditions determines the final product.
Esterification: In the presence of an acid catalyst, the alcohol can react with a carboxylic acid to form an ester (Fischer esterification). Alternatively, it can react more readily with more reactive carboxylic acid derivatives like acyl chlorides.
Dehydrogenation: A key step in processes like reductive amination is the catalytic dehydrogenation of an alcohol to generate a transient aldehyde or ketone. mdpi.com This reactive intermediate can then undergo further reactions, such as imine formation with an amine.
| Reaction Type | Reagent | Product Type |
| Mild Oxidation | PCC, DMP | Aldehyde |
| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Esterification | Carboxylic Acid (R'COOH) / Acid Catalyst | Ester |
| O-Alkylation | Alkyl Halide (R'-X) / Strong Base | Ether |
Intramolecular Cyclization and Ring-Closing Reactions
The 1,2-aminoalcohol motif in 2-amino-2-(pyrimidin-2-yl)ethan-1-ol provides the ideal geometry for intramolecular cyclization reactions to form five-membered heterocyclic rings. These reactions are often triggered by introducing a suitable electrophile that can react with both the amine and the alcohol.
For example, the reaction with an aldehyde or ketone can form an intermediate that subsequently cyclizes. A well-documented analogy is the intramolecular cyclization of 1-amino-2-indanol (B1258337) derivatives. The addition of thionyl chloride to an N-acylated trans-1-amino-2-indanol can induce an intramolecular cyclization with an inversion of configuration, leading to a cis-oxazoline ring. mdpi.com This type of transformation highlights the potential for the amino and hydroxyl groups in this compound to react in a concerted or sequential manner to form new ring systems, such as oxazolines or imidazolidines, depending on the reagents used. Such cyclizations are valuable in synthetic chemistry for constructing complex molecular architectures from simple precursors. mdpi.comfrontiersin.org
Electrophilic and Nucleophilic Behavior of the Pyrimidine Ring
The pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org The presence of two electronegative nitrogen atoms in the six-membered ring significantly reduces the π-electron density compared to benzene (B151609) or even pyridine. wikipedia.orgresearchgate.net This electronic characteristic makes the pyrimidine ring generally resistant to electrophilic aromatic substitution while being activated for nucleophilic aromatic substitution. wikipedia.orgbhu.ac.in
Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of pyrimidines, particularly when a good leaving group (such as a halogen) is present at one of the electron-deficient positions (C-2, C-4, or C-6). bhu.ac.inslideshare.net The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the ring and onto the nitrogen atoms. stackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring.
While this compound itself does not possess a leaving group on the pyrimidine ring, the introduction of one would render the ring susceptible to SNAr. For instance, functionalized pyrimidines containing amino and halogen groups are valuable precursors for extensive structural modifications. mdpi.com Research on 2-amino-4,6-dichloropyrimidines demonstrates their ability to undergo regioselective SNAr reactions with various nucleophiles, including amines and alkoxides, to build diverse molecular scaffolds. mdpi.comresearchgate.netmdpi.com The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. stackexchange.com
| Substituted Pyrimidine | Nucleophile | Position of Substitution | Product | Reference |
| 2-Amino-4,6-dichloropyrimidine (B145751) | Indoline / NaOH | C-4 | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde | mdpi.com |
| 2,4-Dichloropyrimidine | (1R)-2-aminoethanol / DIPEA | C-4 | (1R)-2-((2-chloropyrimidin-4-yl)amino)ethanol | |
| 2-Aminopyrimidine | Chlorine | C-2 | 2-Chloropyrimidine (reverse of amination) | wikipedia.org |
Electrophilic Aromatic Substitution on Pyrimidine (if applicable)
Electrophilic aromatic substitution (EAS) on an unactivated pyrimidine ring is difficult due to its π-deficient nature. bhu.ac.in The ring nitrogens are basic and will be protonated under the strongly acidic conditions often required for EAS, further deactivating the ring. However, substitution is possible, preferentially occurring at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgslideshare.net
The reaction is greatly facilitated by the presence of electron-donating (activating) groups on the ring, which restore some of the π-electron density. researchgate.net The 2-amino-ethan-1-ol substituent on the target molecule would act as such an activating group, directing electrophiles to the C-5 position. Electrophilic substitutions like nitration, halogenation, and sulfonation have been observed on pyrimidines bearing activating groups such as -NH₂ or -OH. researchgate.net For example, doubly activated pyrimidine systems can undergo nitration without heating, and diazo coupling is also possible at the C-5 position. researchgate.netbhu.ac.in
Derivatization and Structural Modification Strategies of this compound
The chemical versatility of this compound allows for a variety of structural modifications at both the pyrimidine ring and the ethanolamine (B43304) side chain. These modifications are instrumental in fine-tuning the molecule's physicochemical properties and biological activities. Derivatization strategies can be broadly categorized into three main areas: modifications at the pyrimidine ring, transformations of the ethanolamine side chain, and the formation of hybrid molecular architectures.
Modifications at the Pyrimidine Ring
The pyrimidine ring of this compound, while relatively stable, can undergo several types of chemical transformations, particularly when appropriately activated. The presence of the amino group at the C2 position influences the reactivity of the ring.
Electrophilic Substitution: The pyrimidine ring is generally considered electron-deficient, which makes electrophilic substitution reactions challenging. However, the amino group at the C2 position is an activating group and can direct electrophiles to the C5 position. Reactions such as nitration and halogenation can potentially be achieved under specific conditions, often requiring forcing conditions or the presence of activating substituents.
Nucleophilic Substitution: A more common strategy for modifying the pyrimidine ring involves nucleophilic aromatic substitution (SNAr). This typically requires the presence of a good leaving group, such as a halogen, on the ring. For instance, if starting from a halogenated precursor like 2-amino-4,6-dichloropyrimidine, the chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles. This approach allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, onto the pyrimidine core. For example, the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base like triethylamine (B128534) can yield a diverse library of substituted 2-aminopyrimidine derivatives mdpi.comnih.gov.
Table 1: Examples of Nucleophilic Substitution Reactions on a 2-Aminopyrimidine Scaffold
| Starting Material | Nucleophile | Product | Reference |
| 2-Amino-4,6-dichloropyrimidine | Aniline | 2-Amino-4-chloro-6-(phenylamino)pyrimidine | mdpi.comnih.gov |
| 2-Amino-4,6-dichloropyrimidine | Morpholine | 2-Amino-4-chloro-6-morpholinopyrimidine | mdpi.comnih.gov |
| 2-Amino-4,6-dichloropyrimidine | Piperidine | 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine | mdpi.com |
This table presents examples of nucleophilic substitution on a related 2-aminopyrimidine core, illustrating the potential for modification of the pyrimidine ring.
Transformations of the Ethanolamine Side Chain
The ethanolamine side chain of this compound possesses two reactive functional groups: a primary amine and a primary alcohol. These groups can be selectively or simultaneously modified to generate a wide array of derivatives.
Reactions of the Amino Group: The primary amino group is nucleophilic and can readily undergo various transformations:
N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce substituents. Direct N-alkylation of unprotected amino acids with alcohols has been demonstrated, providing a sustainable route to N-alkylated derivatives nih.gov.
N-Acylation and N-Sulfonylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) yields the corresponding amides and sulfonamides. These modifications can significantly alter the electronic and steric properties of the molecule.
Reductive Amination: The amino group can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Reactions of the Hydroxyl Group: The primary hydroxyl group can be transformed through several common reactions:
O-Acylation (Esterification): The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters rsc.org.
O-Alkylation (Etherification): Formation of ethers can be achieved by reacting the alcohol with alkyl halides in the presence of a base.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions used wikipedia.orglibretexts.orgchemistryviews.orgchemguide.co.uklibretexts.org. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) typically yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent lead to the carboxylic acid chemistryviews.org.
Table 2: Potential Transformations of the Ethanolamine Side Chain
| Functional Group | Reaction Type | Reagent/Condition | Product Type |
| Amino Group | N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |
| Amino Group | N-Acylation | Acyl chloride/Anhydride | Amide |
| Amino Group | N-Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Hydroxyl Group | O-Acylation | Carboxylic acid, Acid catalyst | Ester |
| Hydroxyl Group | O-Alkylation | Alkyl halide, Base | Ether |
| Hydroxyl Group | Oxidation | PCC | Aldehyde |
| Hydroxyl Group | Oxidation | KMnO₄, H⁺/H₂O | Carboxylic Acid |
This table outlines potential chemical transformations for the functional groups on the ethanolamine side chain, based on general organic chemistry principles.
Formation of Hybrid Molecular Architectures
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities nih.gov. This compound is a valuable scaffold for the construction of such hybrid molecules, utilizing the reactivity of both the pyrimidine ring and the ethanolamine side chain.
Strategies for Hybridization:
Linkage via the Pyrimidine Ring: The pyrimidine ring can be functionalized, for instance, through nucleophilic substitution on a halogenated precursor, to introduce a linker or directly attach another bioactive moiety. This approach has been used to synthesize pyrimidine-quinolone hybrids nih.gov.
Linkage via the Ethanolamine Side Chain: The amino or hydroxyl group of the side chain can be used as a handle to attach other molecules. For example, the amino group can form an amide bond with a carboxylic acid-containing molecule, such as an amino acid or a peptide, to create pyrimidine-peptide conjugates rsc.org. Similarly, the hydroxyl group can form an ester or ether linkage.
Use of Bifunctional Linkers: A bifunctional linker can be first attached to either the pyrimidine ring or the side chain, followed by the attachment of a second molecule to the other end of the linker.
The design of these hybrid molecules often aims to combine the known biological activities of the pyrimidine core with those of other classes of compounds, such as other heterocycles, peptides, or natural products, to create novel therapeutic agents nih.govmdpi.com.
Table 3: Examples of Hybrid Molecule Concepts Involving Pyrimidines
| Pyrimidine Scaffold | Linked Moiety | Linkage Type | Potential Application Area | Reference |
| 2-Aminopyrimidine | Quinolone | Thioether | Anticancer | nih.gov |
| Pyrimidine | Amino Acid | Amide | Mimicking protein-DNA interactions | rsc.org |
| Pyrimidine | Various Heterocycles | Various | Antimicrobial, Antioxidant | figshare.com |
This table illustrates the concept of forming hybrid molecules with pyrimidine scaffolds, providing examples of linked moieties and the nature of the chemical linkage.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol, which contains a stereocenter and multiple interacting proton environments, one-dimensional (1D) NMR must be supplemented with multi-dimensional experiments to resolve signal overlap and confirm atomic connectivity.
Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds within the molecule.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show a crucial cross-peak between the methine proton (Ha) at the stereocenter and the two diastereotopic protons of the methylene (B1212753) group (Hb), confirming the ethan-1-ol backbone structure. emerypharma.com It would also reveal couplings between the pyrimidine (B1678525) ring protons. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the signal for the methine proton (Ha) would correlate with the methine carbon (Ca), and the methylene protons (Hb) would correlate with the methylene carbon (Cb).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). youtube.com This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include the methine proton (Ha) to the pyrimidine carbon C-2, confirming the attachment point of the aminoethanol side chain to the ring. Additionally, correlations from the pyrimidine H-4/H-6 protons to other ring carbons would help to unambiguously assign the pyrimidine ¹³C signals. youtube.com
The following table summarizes the expected NMR spectral data based on the analysis of similar structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|---|
| a | -CH(NH₂) | ~4.5 - 4.8 (dd) | ~55 - 60 | COSY: Hb; HMBC: Cb, C-2 (pyrimidine) |
| b | -CH₂(OH) | ~3.7 - 3.9 (m) | ~65 - 70 | COSY: Ha; HMBC: Ca |
| - | -NH₂ | Broad, exchangeable | - | - |
| - | -OH | Broad, exchangeable | - | - |
| 2 | C (pyrimidine) | - | ~165 - 170 | - |
| 4, 6 | CH (pyrimidine) | ~8.6 - 8.8 (d) | ~157 - 160 | COSY: H-5; HMBC: C-2, C-5 |
| 5 | CH (pyrimidine) | ~7.2 - 7.4 (t) | ~118 - 122 | COSY: H-4/H-6; HMBC: C-4/C-6 |
The ethan-1-ol side chain of the molecule possesses two rotatable single bonds (Ca-Cb and Ca-C2), allowing it to adopt various conformations in solution. NMR techniques can provide insight into the preferred spatial arrangement and dynamic behavior of the molecule. researchgate.net
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. nih.gov For example, NOE cross-peaks between the methine proton (Ha) and the pyrimidine H-4/H-6 protons would indicate a folded conformation where the side chain is positioned over the ring. The study of coupling constants and the use of computational modeling in conjunction with NMR data can further refine the understanding of the molecule's conformational preferences, which can be crucial for its chemical reactivity and interactions. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₉N₃O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This allows for unambiguous confirmation of its molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. wiley-vch.de
Table 2: Predicted HRMS Data
| Molecular Formula | Ion | Calculated Exact Mass |
|---|---|---|
| C₆H₉N₃O | [M+H]⁺ | 140.08184 |
When coupled with separation techniques like liquid chromatography (LC-MS), mass spectrometry becomes a formidable tool for monitoring the progress of chemical reactions in real-time. For instance, during the synthesis of this compound, LC-MS could be used to track the consumption of starting materials and the formation of the desired product, as well as identify any intermediates or byproducts.
Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns of the molecule. By selecting the parent ion ([M+H]⁺ at m/z 140.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. nih.gov This "fingerprint" is highly specific to the molecule's structure. Plausible fragmentation pathways for this compound would include the loss of water (-18 Da), the loss of the CH₂OH group (-31 Da), and cleavage of the pyrimidine ring. plos.org
Table 3: Predicted Key MS/MS Fragments for [C₆H₉N₃O+H]⁺
| Predicted m/z | Plausible Fragment Identity | Neutral Loss |
|---|---|---|
| 122.0713 | [M+H - H₂O]⁺ | H₂O |
| 109.0740 | [M+H - CH₂OH]⁺ | CH₂OH |
| 95.0607 | [C₄H₅N₂]⁺ (Protonated pyrimidine) | C₂H₆NO |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary. scirp.orgrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is particularly sensitive to polar bonds. For this compound, strong, broad bands would be expected in the 3400-3200 cm⁻¹ region, corresponding to the O-H (alcohol) and N-H (primary amine) stretching vibrations. Other key absorptions would include C-H stretches, C=N and C=C stretches from the pyrimidine ring, and the C-O stretch of the primary alcohol. ijirset.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and vibrations. nih.gov For this molecule, the symmetric breathing vibrations of the pyrimidine ring would likely produce a strong signal in the Raman spectrum. The C=N and C=C stretching modes would also be Raman active. While the O-H and N-H stretches are visible, they are often weaker and broader than in the IR spectrum.
Table 4: Predicted Vibrational Spectroscopy Data
| Frequency Range (cm⁻¹) | Assignment | Expected IR Activity | Expected Raman Activity |
|---|---|---|---|
| 3400 - 3200 | O-H and N-H stretching | Strong, Broad | Medium, Broad |
| 3100 - 3000 | Aromatic C-H stretching | Medium | Strong |
| 3000 - 2850 | Aliphatic C-H stretching | Medium | Medium |
| 1650 - 1550 | Pyrimidine ring C=N and C=C stretching | Strong | Strong |
| 1640 - 1560 | N-H bending (scissoring) | Medium | Weak |
| 1450 - 1300 | C-H bending | Medium | Medium |
| 1100 - 1000 | C-O stretching | Strong | Weak |
Identification of Key Functional Groups and Interactions
For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational frequencies corresponding to its primary functional groups: the pyrimidine ring, the amino group (-NH₂), and the hydroxyl group (-OH).
Pyrimidine Ring: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be expected.
Amino Group (-NH₂): The N-H stretching vibrations of a primary amine typically appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.
Hydroxyl Group (-OH): The O-H stretching vibration is highly sensitive to hydrogen bonding. A free O-H stretch would appear as a sharp band around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, intermolecular and potentially intramolecular hydrogen bonding would lead to a broad and intense band at lower frequencies, typically in the 3500-3200 cm⁻¹ range. The C-O stretching vibration would be expected in the 1260-1000 cm⁻¹ region.
Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atoms of the pyrimidine ring or the amino group is possible and would be indicated by shifts in the corresponding stretching frequencies.
Conformational Insights from Vibrational Modes
The flexibility of the ethan-1-ol side chain allows for different spatial arrangements or conformations. Vibrational spectroscopy can provide clues about the predominant conformation in the solid state or in solution. Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, often with the aid of computational modeling (like Density Functional Theory, DFT), can help in assigning vibrational modes to specific conformational isomers. Changes in the spectra upon varying temperature or solvent could also indicate conformational changes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the pyrimidine ring.
Probing Conjugation and Aromaticity
The pyrimidine ring is an aromatic system and is expected to exhibit characteristic UV absorptions. Typically, heteroaromatic compounds like pyrimidine show π → π* transitions at shorter wavelengths (higher energy) and n → π* transitions at longer wavelengths (lower energy). The π → π* transitions are usually more intense. The presence of the amino and hydroxyl substituents on the side chain attached to the pyrimidine ring can influence the position and intensity of these absorption bands.
Solvatochromic Studies
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. By measuring the UV-Vis spectra of this compound in a range of solvents with different polarities, one could observe shifts in the absorption maxima (λmax). A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) with increasing solvent polarity can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. For instance, n → π* transitions often show a hypsochromic shift with increasing solvent polarity.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.
Precise Bond Lengths, Angles, and Dihedral Angles
A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:
Bond Lengths: Precise measurements of all bond lengths within the molecule, such as the C-C, C-N, C-O, N-H, and O-H bonds. These values can be compared with standard values to understand the bonding characteristics.
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.
Dihedral Angles: These angles describe the conformation of the molecule, particularly the rotation around single bonds, such as the C-C bond in the ethan-1-ol side chain. This would definitively establish the spatial relationship between the pyrimidine ring, the amino group, and the hydroxyl group in the solid state.
Furthermore, the crystal structure would reveal the packing of the molecules in the crystal lattice and provide detailed information about intermolecular interactions, such as hydrogen bonding networks involving the amino and hydroxyl groups and the nitrogen atoms of the pyrimidine ring.
Analysis of Crystal Packing and Intermolecular Interactions
A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal packing and a quantitative description of its intermolecular interactions, including specific bond distances and angles, cannot be provided at this time.
However, based on the known crystal structures of closely related pyrimidine derivatives and amino alcohols, a hypothetical analysis of the potential intermolecular interactions that likely govern the crystal packing of this compound can be proposed. The primary functional groups available for intermolecular interactions are the amino group (-NH2), the hydroxyl group (-OH), and the pyrimidine ring. These groups are expected to facilitate a robust network of hydrogen bonds.
Expected Intermolecular Interactions:
Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors. This would likely result in a complex three-dimensional hydrogen-bonding network. Common hydrogen bond motifs could include:
N—H···N interactions between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule.
O—H···N interactions involving the hydroxyl group and a pyrimidine nitrogen.
N—H···O interactions between the amino group and the hydroxyl group of an adjacent molecule.
O—H···O interactions, forming chains or dimers of molecules linked by their hydroxyl groups.
Hypothetical Crystal Packing Data:
Without experimental data, it is not possible to provide a factual data table. However, a representative table for a hypothetical crystal structure of a similar small organic molecule is presented below to illustrate the type of data that would be obtained from a single-crystal X-ray diffraction study.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 823.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.350 |
Interactive Data Table: Hypothetical Hydrogen Bond Geometry
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N–H···N | 0.91 | 2.15 | 3.05 | 170 |
| O–H···N | 0.84 | 1.95 | 2.78 | 175 |
| N–H···O | 0.91 | 2.05 | 2.95 | 168 |
It must be reiterated that the information presented in this section is a predictive analysis based on chemical principles and data from related compounds. A definitive understanding of the crystal packing and intermolecular interactions of this compound can only be achieved through experimental single-crystal X-ray diffraction analysis.
Computational and Theoretical Studies on 2 Amino 2 Pyrimidin 2 Yl Ethan 1 Ol Systems
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetics.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Representative HOMO-LUMO Energy Gaps for Related Pyrimidine (B1678525) Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate | DFT/B3LYP/6-311++G(d,p) | - | - | 4.015 |
| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | DFT/B3LYP/6-311++G(d,p) | - | - | 3.605 |
Note: The data presented is for illustrative purposes based on similar compounds and not for this compound itself.
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and to map the potential energy surface associated with the rotation around its single bonds.
Computational methods, particularly DFT, are powerful tools for exploring the conformational space of molecules. By systematically rotating the rotatable bonds—such as the C-C bond of the ethanolamine (B43304) side chain and the C-N bond connecting the side chain to the pyrimidine ring—a potential energy landscape can be generated. The minima on this surface correspond to stable conformations, and the energy barriers between them determine the ease of interconversion.
For amino alcohols, intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing certain conformations. semanticscholar.org In the case of this compound, the nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors, further influencing the conformational preferences.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized compounds.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable application of DFT. ijcce.ac.ir By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be determined. These theoretical predictions can aid in the assignment of experimental NMR signals and in the structural elucidation of new compounds. For pyrimidine derivatives, good correlation between experimental and calculated chemical shifts has been reported. researchgate.net
Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in its infrared (IR) and Raman spectra, correspond to the various modes of molecular vibration. DFT calculations can predict these frequencies with a high degree of accuracy. researchgate.net The theoretical vibrational spectrum can be used to assign the experimentally observed bands to specific vibrational modes, such as N-H stretching, O-H stretching, and the characteristic ring vibrations of the pyrimidine moiety.
Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound (Illustrative)
| Parameter | Predicted Value |
| 1H NMR Chemical Shift (Hα) | 4.5 - 5.0 ppm |
| 13C NMR Chemical Shift (Cα) | 60 - 65 ppm |
| O-H Vibrational Frequency | ~3400 cm-1 |
| N-H Vibrational Frequency | ~3300 cm-1 |
| Pyrimidine Ring Stretching | 1550 - 1600 cm-1 |
Note: These values are hypothetical and intended for illustrative purposes only. Actual values would require specific DFT calculations.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, computational methods could be used to explore various potential reaction pathways, such as its synthesis or degradation. DFT calculations can be employed to locate the transition state structures and to calculate the activation energies of different reaction steps. semanticscholar.org This information is vital for understanding the kinetics and thermodynamics of the reactions and for optimizing reaction conditions. While specific studies on the reaction pathways of this compound are not available, the general principles of computational reaction mechanism analysis are well-established for related heterocyclic systems.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule.
Molecular Docking Studies for Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.
The pyrimidine scaffold is a common feature in many biologically active molecules, and derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of various enzymes. Molecular docking studies of this compound could be performed to predict its binding mode and affinity to a range of protein targets.
The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. The results of a docking study can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies could guide the design of more potent and selective analogs of this compound.
Table 3: Potential Protein Targets for Molecular Docking of this compound
| Protein Target | Rationale |
| Cyclin-Dependent Kinases (CDKs) | Pyrimidine derivatives are known CDK inhibitors. |
| Dihydrofolate Reductase (DHFR) | The pyrimidine ring is a core component of antifolate drugs. |
| Histone Deacetylases (HDACs) | Some amino-pyrimidine derivatives have shown HDAC inhibitory activity. nih.gov |
Simulation of Solvent Effects and Solvation Free Energies
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), represent the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org These models are computationally efficient for estimating the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. chemrxiv.orgscispace.comnih.gov This thermodynamic quantity is vital for predicting solubility and partition coefficients. nih.gov
Explicit solvent models offer a more detailed picture by representing individual solvent molecules. Through molecular dynamics (MD) or Monte Carlo simulations, the dynamic interactions between the solute and discrete solvent molecules, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO), can be explored. scispace.com These simulations can elucidate the specific solvation shells around the polar functional groups (amino and hydroxyl) and the pyrimidine ring of this compound. Thermodynamic integration is a powerful technique used with these simulations to calculate solvation free energies with high accuracy. scispace.comnih.gov Studies on analogous amino acid side chains have shown that while force fields can reproduce experimental solvation free energies for nonpolar molecules, the values for polar molecules are often systematically overestimated. scispace.comnih.gov
The calculated solvation free energies in various solvents can predict the molecule's partitioning behavior between different phases, a key factor in pharmaceutical and chemical process design.
Table 1: Illustrative Solvation Free Energy Data
| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv) (kcal/mol) | Computational Method |
|---|---|---|---|
| Water | 78.4 | -12.5 | PCM/B3LYP/6-31G |
| Methanol | 32.7 | -9.8 | SMD/M06-2X/6-311+G** |
| DMSO | 46.7 | -11.2 | COSMO-RS |
| Chloroform | 4.8 | -4.1 | PCM/B3LYP/6-31G |
Note: The data in this table are representative examples and not specific calculated values for this compound.
Analysis of Non-Covalent Interactions
Non-covalent interactions are fundamental in dictating the supramolecular chemistry, crystal packing, and biological interactions of this compound. Computational methods are indispensable for identifying and quantifying these weak forces.
Hydrogen Bonding Networks
The molecular structure of this compound, featuring amino (-NH2) and hydroxyl (-OH) groups, makes it a potent participant in hydrogen bonding. mdpi.commdpi.com These groups can act as both hydrogen bond donors and acceptors. Additionally, the nitrogen atoms within the pyrimidine ring can serve as hydrogen bond acceptors. mdpi.com
Computational studies on similar amino alcohols and aminopyrimidines reveal the prevalence of various intramolecular and intermolecular hydrogen bonding motifs. mdpi.commdpi.com Intramolecular hydrogen bonds, such as O–H···N or N–H···N, can occur between the ethanolamine side chain and the pyrimidine ring, influencing the molecule's preferred conformation. mdpi.com In the solid state and in solution, extensive intermolecular hydrogen bonding networks are expected. These networks often involve strong heterosynthons, such as N–H···N bridges between pyrimidine rings or N–H···O and O–H···N interactions involving the side chain. mdpi.commdpi.com Such interactions are critical in stabilizing the crystal lattice and influencing physical properties like melting point. mdpi.com
Pi-Stacking and Anion-Pi Interactions
The aromatic pyrimidine ring is central to other significant non-covalent interactions, namely π-stacking and anion-π interactions.
Pi-Stacking: The electron-deficient (π-acidic) nature of the pyrimidine ring allows for favorable π-π stacking interactions with other aromatic systems. rsc.org These interactions can occur in a parallel-displaced or T-shaped geometry and contribute significantly to the cohesion of the crystal structure. Computational analysis helps determine the geometry and energetic contribution of these stacking interactions. nih.govnih.gov
Anion-Pi Interactions: A key non-covalent force involving π-acidic rings is the anion-π interaction. researchgate.netrsc.org This refers to the favorable electrostatic interaction between an anion and the electron-deficient face of the pyrimidine ring. researchgate.netrsc.org The pyrimidine ring possesses a positive quadrupole moment, which facilitates this attraction. researchgate.net In biological systems and crystal engineering, these interactions are crucial for anion recognition and directing molecular assembly. nih.govresearchgate.net Theoretical studies can model the interaction energy between the pyrimidine ring of this compound and various anions (e.g., Cl⁻, Br⁻), revealing the strength and geometric preferences of these contacts. nih.govresearchgate.net
Hirshfeld Surface Analysis and Quantitative Contribution of Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The analysis maps the electron distribution of a molecule in its crystalline environment, generating a unique surface. By plotting properties like the normalized contact distance (d_norm) on this surface, regions of close intermolecular contact can be identified as red spots, which typically correspond to hydrogen bonds and other strong interactions. researchgate.netnih.gov
Table 2: Illustrative Quantitative Contributions from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 45.5 | Represents van der Waals forces and general close contacts. |
| O···H / H···O | 22.1 | Primarily indicates O-H···N/O and N-H···O hydrogen bonds. |
| N···H / H···N | 15.8 | Corresponds to N-H···N hydrogen bonds and other close contacts. |
| C···H / H···C | 9.3 | Associated with weaker C-H···π and C-H···O/N interactions. |
| C···C | 3.5 | Suggests the presence of π-π stacking interactions. |
| Others | 3.8 | Includes C···N, N···O, etc. |
Note: The data in this table are representative examples and not specific calculated values for this compound.
Prediction of Global Reactivity Indices and Electrophilicity/Nucleophilicity
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through global reactivity descriptors. mdpi.comresearchgate.net These indices are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.netnih.gov
The key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO). dergipark.org.tr
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO). dergipark.org.tr
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger energy gap (E_LUMO - E_HOMO) corresponds to higher hardness and lower reactivity. mdpi.com
Chemical Potential (μ): The negative of electronegativity (χ), it indicates the tendency of electrons to escape (μ = -(I + A) / 2). researchgate.net
Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires additional electronic charge (ω = μ² / 2η). mdpi.comdergipark.org.tr
Table 3: Illustrative Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Symbol | Formula | Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.50 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -0.85 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 | High value suggests high kinetic stability |
| Ionization Potential | I | -EHOMO | 6.50 | Energy to lose an electron |
| Electron Affinity | A | -ELUMO | 0.85 | Energy gained by accepting an electron |
| Chemical Hardness | η | (I - A) / 2 | 2.83 | Resistance to deformation of electron cloud |
| Electronegativity | χ | (I + A) / 2 | 3.68 | Electron-attracting power |
| Electrophilicity Index | ω | μ² / 2η | 2.39 | Propensity to accept electrons |
Note: The data in this table are representative examples and not specific calculated values for this compound.
Nonlinear Optical (NLO) Properties Theoretical Prediction
Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical data storage and telecommunications. mdpi.com Pyrimidine derivatives have been identified as promising candidates for NLO materials due to the electron-withdrawing nature of the pyrimidine ring. nih.gov
The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). These properties can be reliably predicted using quantum chemical calculations, typically employing DFT methods. dergipark.org.trrsc.org The magnitude of the hyperpolarizability is strongly influenced by intramolecular charge transfer. In this compound, the amino group (-NH2) can act as an electron donor and the pyrimidine ring as an electron acceptor, creating a "push-pull" system that can enhance the NLO response. nih.gov
Theoretical calculations can determine the components of the polarizability and hyperpolarizability tensors, as well as the total dipole moment (μ). These computations are essential for the rational design of new NLO materials by allowing for the screening of molecular structures to identify those with superior NLO properties before undertaking synthetic efforts. nih.govrsc.org
Table 4: Illustrative Theoretical NLO Properties
| Property | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | 3.58 | Debye |
| Mean Polarizability | ⟨α⟩ | 12.5 x 10-24 | esu |
| Total First Hyperpolarizability | βtot | 8.9 x 10-30 | esu |
Note: The data in this table are representative examples and not specific calculated values for this compound.
Applications in Advanced Chemical and Material Sciences
Coordination Chemistry and Ligand Design
The structure of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is well-suited for the formation of stable complexes with a variety of metal ions. Amino alcohols are well-documented for their role in the synthesis of coordination compounds with transition metals. alfa-chemistry.comresearchgate.net
This compound possesses multiple potential coordination sites, making it an excellent candidate for a chelating ligand. The amino group (-NH₂) and the hydroxyl group (-OH) can form a stable five-membered chelate ring with a metal ion. researchgate.net Furthermore, one or both of the nitrogen atoms in the pyrimidine (B1678525) ring can also participate in coordination. nih.govresearchgate.net This multidentate character allows the ligand to bind to a metal center through several atoms simultaneously, a phenomenon known as the chelate effect, which leads to the formation of thermodynamically more stable complexes compared to those formed by analogous monodentate ligands. sciencebeingjournal.com The specific coordination mode would likely depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. Pyrimidine-quinoline combined molecules have been shown to afford good chelating ligands with potential microbicidal activity. sciencebeingjournal.com
It is anticipated that this compound would react with various transition metal salts (e.g., chlorides, nitrates, acetates of copper, nickel, cobalt, zinc) in a suitable solvent to yield crystalline coordination complexes. alfa-chemistry.comnih.gov The structural characterization of these hypothetical complexes would be crucial for understanding their properties. Standard analytical techniques would be employed for this purpose.
| Analytical Technique | Anticipated Information Provided |
| Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions. |
| FT-IR Spectroscopy | Shifts in the vibrational frequencies of N-H, O-H, and C=N bonds upon coordination to the metal ion, confirming the involvement of these groups in complex formation. |
| UV-Vis Spectroscopy | Information on the electronic transitions within the complex, helping to elucidate the coordination environment of the metal ion. |
| Elemental Analysis | Determination of the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. |
For instance, the formation of a copper(II) complex could be hypothesized to proceed as follows, yielding a structurally diverse coordination polymer. researchgate.net
Role in Homogeneous and Heterogeneous Catalysis
The potential metal complexes of this compound, as well as the compound itself, are promising candidates for catalytic applications.
Chiral amino alcohols and pyrimidine derivatives are extensively used as ligands in transition metal-catalyzed asymmetric synthesis. tandfonline.comnih.gov The coordination of this compound to a metal center, such as ruthenium, rhodium, or palladium, could create a chiral environment, enabling the catalyst to selectively produce one enantiomer of a chiral product. Such catalytic systems could be applicable to a wide range of organic transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The pyrimidine moiety can electronically tune the metal center, while the amino alcohol part provides steric control and secondary interactions.
In the absence of a metal, this compound itself has the potential to act as an organocatalyst. acs.org Chiral vicinal amino alcohols, derived from amino acids, are known to catalyze various asymmetric reactions, such as aldol (B89426) and Michael additions. acs.orgrsc.orgacs.org The catalytic cycle would likely involve the formation of a reactive intermediate (e.g., an enamine or iminium ion) through the reaction of the substrate with the amino group of the catalyst. The hydroxyl group can act as an internal hydrogen-bond donor, helping to organize the transition state and enhance stereoselectivity. rsc.org
A hypothetical application could be the asymmetric Michael addition of a ketone to a nitroalkene, where the catalyst would control the stereochemical outcome of the reaction.
| Catalyst Feature | Potential Role in Organocatalysis |
| Primary Amino Group | Forms covalent intermediates (enamines/iminium ions) with carbonyl compounds. |
| Hydroxyl Group | Directs substrates through hydrogen bonding; stabilizes transition states. |
| Chiral Center | Induces stereoselectivity, leading to enantiomerically enriched products. |
| Pyrimidine Ring | Provides steric bulk and potential for π-π stacking interactions to influence the reaction environment. |
Supramolecular Chemistry and Self-Assembly
The structural motifs within this compound are conducive to forming ordered, non-covalently bonded superstructures. The pyrimidine ring, with its hydrogen bond accepting nitrogen atoms and potential for π-π stacking, is a well-known building block in supramolecular chemistry. nih.govtandfonline.com The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors.
This combination of functionalities could enable the molecule to self-assemble in solution or in the solid state to form complex architectures like tapes, sheets, or helical fibers. nih.gov The formation of these supramolecular structures would be driven by a network of intermolecular hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net Such self-assembled materials could have potential applications in areas like organogel formation, molecular recognition, and the development of functional materials. nih.gov The specific nature of the self-assembled structures would be highly dependent on factors like solvent polarity and temperature.
Design of Supramolecular Architectures
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The functional groups within this compound are well-suited for directing the self-assembly of molecules into well-defined supramolecular architectures.
The 2-aminopyrimidine (B69317) moiety is a powerful building block for creating predictable hydrogen-bonding networks. The amino group and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. This enables the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, aminopyrimidine derivatives have been shown to form molecular columns through a combination of N-H···N hydrogen bonds. rsc.org Furthermore, aromatic π-π stacking interactions between the pyrimidine rings can further stabilize these assemblies. rsc.org
The hydroxyl group in this compound introduces an additional site for strong hydrogen bonding (O-H···N or O-H···O), which can lead to the formation of one-dimensional chains or more complex two-dimensional and three-dimensional networks. rsc.org The interplay between the different hydrogen bonding motifs and π-π stacking interactions can be tailored by introducing other functional groups or by co-crystallization with other molecules, offering a pathway to crystal engineering and the design of materials with specific topologies and properties.
Table 1: Potential Supramolecular Synthons involving this compound
| Interacting Groups | Synthon Type | Potential Architecture |
| Amino group and Pyrimidine nitrogen | N-H···N Hydrogen Bond | Chains, Dimers |
| Hydroxyl group and Pyrimidine nitrogen | O-H···N Hydrogen Bond | Chains, Sheets |
| Pyrimidine rings | π-π Stacking | Columns, Lamellar structures |
| Amino group and Hydroxyl group | N-H···O Hydrogen Bond | Inter-chain linking |
Host-Guest Chemistry Applications
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. acs.org The principles of molecular recognition, which govern these interactions, rely on a combination of non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. acs.org
While this compound is a relatively small molecule and unlikely to act as a host for many guests, it can function effectively as a guest molecule. Its polar functional groups can interact strongly with the interior of various host molecules, such as crown ethers, cyclodextrins, or larger cage-like structures.
Conversely, the aminopyrimidine unit can be incorporated into the structure of a larger host molecule. The pyrimidine ring can provide a rigid scaffold, while the amino and hydroxyl groups can serve as specific binding sites for guest molecules. For example, pyrimidine derivatives have been explored for their ability to interact with biological targets, indicating their potential for molecular recognition.
Precursors for Advanced Functional Materials
The reactivity of the amino and hydroxyl groups, combined with the electronic properties of the pyrimidine ring, makes this compound a valuable precursor for the synthesis of advanced functional materials.
Incorporation into Polymeric Structures
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to be incorporated into various polymer backbones or as a functional side chain.
The amino group can react with compounds like carboxylic acids, acid chlorides, or epoxides to form polyamides or epoxy resins, respectively. Similarly, the hydroxyl group can participate in condensation polymerization to form polyesters or polyethers. The incorporation of the pyrimidine moiety into the polymer structure can impart specific properties, such as thermal stability, conductivity, and the ability to coordinate with metal ions. rsc.org
Recent research has demonstrated the synthesis of conjugated polymers containing pyrimidine units, which exhibit semiconducting properties. rsc.org These materials have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, methods have been developed for the direct polymerization of ethanolamine (B43304) to produce branched polyethylenimine derivatives, highlighting the potential for this compound to be used in the synthesis of functional polymers with unique architectures. nih.gov
Table 2: Potential Polymerization Reactions for this compound
| Reactant | Polymer Type | Potential Application |
| Diacid or Diacid Chloride | Polyamide | High-performance fibers, films |
| Diepoxide | Epoxy Resin | Adhesives, coatings |
| Diol and Diacid | Polyester | Engineering plastics |
| Isocyanate | Polyurethane | Foams, elastomers |
Applications in Crystalline Materials and Frameworks
The ability of the aminopyrimidine moiety to act as a ligand for metal ions makes this compound a promising building block for the construction of crystalline materials such as metal-organic frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters linked together by organic ligands.
Aminopyrimidine-functionalized MOFs have been shown to exhibit selective gas adsorption properties, particularly for CO2 and C2H2. jptcp.com The amino groups and the Lewis basic nitrogen sites on the pyrimidine ring can enhance the binding affinity for these gases, making such materials promising for applications in gas separation and storage. jptcp.com The presence of the hydroxyl group in this compound could provide an additional binding site within the pores of the MOF, potentially further enhancing its selectivity.
Mechanistic Biological Investigations of 2 Amino 2 Pyrimidin 2 Yl Ethan 1 Ol Derivatives
Molecular Recognition and Binding Mechanisms
The biological effects of 2-amino-2-(pyrimidin-2-yl)ethan-1-ol derivatives are rooted in their specific interactions with macromolecular targets. The 2-aminopyrimidine (B69317) core frequently serves as a hinge-binding motif, a critical interaction for inhibiting kinase activity. acs.org This scaffold can form key hydrogen bonds with the backbone of the hinge region of a kinase, mimicking the interaction of the adenine (B156593) portion of ATP. Modifications to the core structure and its substituents are used to achieve desired potency and selectivity for the target protein.
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of aminopyrimidine derivatives. These studies systematically alter the chemical structure of a lead compound to determine which functional groups and structural features are crucial for its biological activity.
For instance, in the development of Janus kinase 2 (JAK2) inhibitors, SAR analysis demonstrated that specific substitutions on the aminopyridine ring were critical for potency and selectivity. nih.gov Similarly, investigations into 2-aminopyrimidine derivatives as β-glucuronidase inhibitors revealed that the length of alkyl and alkoxy chains on a phenyl substituent directly influences inhibitory activity. mdpi.com A compound with a butyl substituent at the C-4 position of the phenyl ring showed significant inhibition, whereas a similar compound with a methyl group was inactive, indicating that the chain length is important for activity. mdpi.com
Table 1: SAR Findings for 2-Aminopyrimidine Derivatives
| Compound Series | Structural Variation | Impact on Activity | Target | Reference |
| 2-Aminopyridine Derivatives | Modifications to the aminopyridine core | Crucial for potency and selectivity | JAK2 | nih.gov |
| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamines | Alkyl chain length at C-4 of the phenyl ring | Increased chain length (methyl to butyl) enhanced inhibition | β-Glucuronidase | mdpi.com |
| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamines | Alkoxy chain length at C-4 of the phenyl ring | Chain length is important for activity | β-Glucuronidase | mdpi.com |
The 2-aminopyrimidine scaffold is a versatile binder for various protein targets, primarily kinases. The core structure acts as a bioisostere of adenine, enabling it to compete with ATP for binding in the catalytic cleft of these enzymes. nih.gov
Kinase Interactions : In JAK2, the 2-aminopyrimidine motif forms two crucial hydrogen bonds with the carbonyl and amide backbone of Val629 in the hinge region. nih.gov For dual JAK2/FLT3 inhibitors, the aminopyrimidine scaffold provides a novel hinge binding motif, while other parts of the molecule can interact with different residues to confer specificity. acs.org Molecular docking studies of certain ursolic acid derivatives featuring a 2-amino-4-aryl-pyrimidine moiety suggested that MEK1 kinase could be a primary target. rsc.org Other targeted kinases include the Abl protein-tyrosine kinase, platelet-derived growth factor (PDGF) receptor, and ROS1 kinase. nih.govnih.gov
Non-Kinase Interactions : Beyond kinases, these derivatives have been shown to inhibit other enzymes. A series of 2-aminopyrimidine derivatives were synthesized and evaluated as β-glucuronidase inhibitors, with the most potent compound showing activity superior to the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov In silico studies have also suggested that these compounds have the potential to inhibit bacterial DNA Gyrase, indicating a different mechanism of action for their antimicrobial effects. researchgate.net
A primary mechanism of action for 2-aminopyrimidine derivatives is the competitive inhibition of ATP-dependent enzymes. By occupying the ATP-binding pocket, they prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
JAK2 Inhibition : Derivatives have been developed as highly potent and selective JAK2 inhibitors. One compound, 16m-(R), exhibited an IC₅₀ of 3 nM against JAK2, with 85-fold and 76-fold selectivity over JAK1 and JAK3, respectively. nih.gov Another derivative, compound 13ac, showed excellent potency against JAK2 kinase with an IC₅₀ value of 3 nM. acs.org These type I inhibitors bind to the ATP-binding site of the active kinase, stabilizing its active conformation and preventing phosphoryl transfer. nih.gov
CDK Inhibition : The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive therapeutic targets. google.com Aminopyrimidine-based compounds have been successfully developed as inhibitors of CDK4 and CDK6. Palbociclib, for example, is a CDK4/6 inhibitor with IC₅₀ values of 11 nM and 16 nM, respectively. nih.gov Ribociclib is another selective inhibitor with IC₅₀ values of 10 nM for CDK4 and 39 nM for CDK6. nih.gov These inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, arresting the cell cycle in the G1 phase. nih.govresearchgate.net Other derivatives based on a pyrazolo[3,4-d]pyrimidine scaffold have shown promise as CDK2 inhibitors. nih.gov
Table 2: Enzyme Inhibition by 2-Aminopyrimidine Derivatives
| Compound/Series | Target Enzyme | IC₅₀ Value | Reference |
| 16m-(R) | JAK2 | 3 nM | nih.gov |
| 13ac | JAK2 | 3 nM | acs.org |
| Palbociclib | CDK4 | 11 nM | nih.gov |
| Palbociclib | CDK6 | 16 nM | nih.gov |
| Ribociclib | CDK4 | 10 nM | nih.gov |
| Ribociclib | CDK6 | 39 nM | nih.gov |
| Compound 24 | β-Glucuronidase | 2.8 µM | nih.gov |
| Compound 7b (Ursolic acid derivative) | MCF-7 Cells | 0.48 µM | rsc.org |
| Compound 7b (Ursolic acid derivative) | HeLa Cells | 0.74 µM | rsc.org |
| Compound 10b (Pyrrolo[2,3-d]pyrimidine) | MCF-7 Cells | 1.66 µM | nih.gov |
| Compound 9e (Pyrrolo[2,3-d]pyrimidine) | A549 Cells | 4.55 µM | nih.gov |
While the primary targets for many this compound derivatives are kinases, some studies suggest mechanisms involving nucleic acids, often indirectly. For example, molecular docking studies have indicated that certain triazolopyrimidine derivatives may exert their antibacterial activity by inhibiting DNA Gyrase. researchgate.net This enzyme is essential for managing DNA topology during replication and transcription. By inhibiting DNA Gyrase, the compounds disrupt these critical cellular processes, leading to bacterial cell death. Direct intercalation or groove binding with DNA is less commonly reported for this class of compounds compared to their well-established role as enzyme inhibitors.
In Vitro Cellular and Biochemical Pathway Studies
The molecular inhibitory activities of 2-aminopyrimidine derivatives translate into specific effects at the cellular level. In vitro studies using various cell lines, particularly cancer cells, have been crucial in elucidating the downstream consequences of target engagement, such as the inhibition of proliferation and induction of cell death.
In cancer cell lines, the cytotoxic effects of aminopyrimidine derivatives are often mediated by apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction : Several derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. One ursolic acid-pyrimidine hybrid, compound 7b, induced apoptosis in MCF-7 breast cancer cells by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org This was associated with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade. rsc.org Similarly, a pyrrolo[2,3-d]pyrimidine derivative, compound 9e, was found to induce late apoptosis in A549 lung cancer cells by modulating Bax and Bcl-2 expression and increasing levels of caspase-9 and caspase-3. nih.gov
Cell Cycle Arrest : In addition to apoptosis, these compounds frequently cause cell cycle arrest. The CDK4/6 inhibitors Palbociclib and Ribociclib are prime examples, causing G1 phase arrest by preventing Rb phosphorylation. nih.govresearchgate.net Other derivatives have been found to induce arrest at different phases. For instance, compound 7b was shown to cause cell cycle arrest at the S phase in MCF-7 cells, while another 1,2,3-triazole-pyrimidine hybrid induced G2/M phase arrest in EC-109 cells. rsc.orgnih.gov
Inhibition of Signaling Pathways : The cytotoxic effects are often a direct result of inhibiting key signaling pathways that drive cancer cell proliferation and survival. Compound 7b was found to simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cell growth and are often hyperactivated in cancer. rsc.org
Table 3: Cytotoxicity of 2-Aminopyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ Value | Mechanism of Action | Reference |
| 7b | MCF-7 (Breast) | 0.48 µM | S phase arrest, Mitochondrial apoptosis, ROS generation, Inhibition of RAS/ERK & PI3K/AKT pathways | rsc.org |
| 7b | HeLa (Cervical) | 0.74 µM | Not specified | rsc.org |
| 10b | MCF-7 (Breast) | 1.66 µM | Apoptosis | nih.gov |
| 9e | A549 (Lung) | 4.55 µM | G0/G1 arrest, Mitochondrial apoptosis (Bax/Bcl-2 modulation, Caspase-9/3 activation) | nih.gov |
| 10a | PC3 (Prostate) | 0.19 µM | Apoptosis, Cell cycle arrest | nih.gov |
| XX | Various | 1.42 - 6.52 µM | G2/M phase arrest, Apoptosis | nih.gov |
| 6 | HCT116 (Colon) | 89.24 µM | Not specified | nih.gov |
| 6 | MCF7 (Breast) | 89.37 µM | Not specified | nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., BMP2/SMAD1 activation)
Derivatives of this compound are subjects of research for their potential to modulate critical intracellular signaling pathways, such as the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 pathway. The BMP signaling cascade is pivotal for various cellular processes, including osteogenic differentiation. The binding of BMP2 to its receptor initiates a series of events that lead to the phosphorylation and activation of SMAD proteins 1, 5, and 8. nih.gov These activated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. nih.gov
Studies on similar heterocyclic compounds suggest that the pyrimidine (B1678525) core can serve as a scaffold for molecules that interact with protein kinases and receptors involved in these pathways. The activation of the BMP2/SMAD1 pathway is a key mechanism in bone formation. Research has shown that BMP2 can activate SMAD1/5/8 phosphorylation, which is a critical step in the signaling cascade. nih.gov The modulation of this pathway by small molecules, including potentially those derived from this compound, could have significant implications for regenerative medicine.
Furthermore, the interplay between BMP signaling and other pathways, such as mechanotransduction, is crucial for processes like osteogenic differentiation. The synergistic action of BMP2 pathway-associated Smad 1/5/8 and mechanosensitive pathways can drive the expression of osteogenic genes. researchgate.net While direct studies on this compound are limited, the established mechanisms of BMP/SMAD signaling provide a framework for investigating the potential effects of its derivatives.
| Pathway Component | Role in BMP2/SMAD1 Signaling | Potential Modulation by Pyrimidine Derivatives |
| BMP2 | Ligand that initiates the signaling cascade. | Derivatives could act as agonists or antagonists of BMP2 binding to its receptor. |
| BMP Receptor | Transmembrane protein that binds BMP2 and phosphorylates SMADs. | Molecules could interfere with receptor dimerization or kinase activity. |
| SMAD1/5/8 | Receptor-regulated SMADs that are phosphorylated upon receptor activation. mdpi.com | The phosphorylation state of these SMADs could be altered. |
| SMAD4 | Common-mediator SMAD that forms a complex with activated R-SMADs. | The formation of the SMAD complex could be a target for inhibition or stabilization. |
| Gene Transcription | The SMAD complex acts as a transcription factor for target genes. | The expression of BMP2-responsive genes could be upregulated or downregulated. |
In Vitro Antimicrobial and Antifungal Mechanisms
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. mdpi.com The mechanism of action for these compounds often involves the inhibition of essential microbial enzymes or interference with microbial cellular processes. The core pyrimidine structure is a key component of nucleic acids, making its analogs potential antimetabolites that can disrupt DNA and RNA synthesis in microbial cells.
Research on various 2-aminopyrimidine derivatives has demonstrated their efficacy against a range of bacterial and fungal pathogens. researchgate.net For instance, certain Schiff bases derived from N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The antimicrobial activity is often attributed to the azomethine group (-CH=N-) present in these derivatives, which can interfere with microbial cell wall synthesis or protein function.
The antimicrobial mechanisms of some pyrimidine-related compounds also involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death in bacteria. mdpi.com However, other studies have shown that some platelet-rich preparations, which can contain various bioactive molecules, exhibit antimicrobial properties against certain bacteria like E. coli through ROS-dependent mechanisms, while being ineffective against others like S. pseudintermedius. mdpi.com This suggests that the antimicrobial mechanisms can be specific to the compound and the microbial species.
| Microbial Species | Type | Noteworthy Findings on Pyrimidine Derivatives |
| Staphylococcus aureus | Gram-positive bacteria | Some amino alcohol derivatives have shown inhibitory activity against methicillin-resistant S. aureus (MRSA). nih.gov |
| Escherichia coli | Gram-negative bacteria | Certain pyrimidine derivatives have demonstrated antibacterial properties against E. coli. mdpi.com |
| Candida albicans | Fungus | Amino alcohol derivatives have been screened for activity against C. albicans. nih.gov |
| Cryptococcus neoformans | Fungus | Specific amino alcohol derivatives have shown significant inhibition of C. neoformans growth. nih.gov |
| Bacillus subtilis | Gram-positive bacteria | Schiff base derivatives of pyrimidines have exhibited antimicrobial activity against this species. researchgate.net |
| Xanthomonas campestris | Gram-negative bacteria | Some pyrimidine derivatives have shown activity against this plant pathogenic bacterium. researchgate.net |
| Fusarium oxysporum | Fungus | Antifungal activity has been observed for some pyrimidine derivatives against this plant pathogenic fungus. researchgate.net |
Anti-inflammatory Action at the Cellular Level
Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties. nih.gov A primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, pyrimidine derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
At the cellular level, the anti-inflammatory effects of pyrimidine derivatives also involve the modulation of various inflammatory mediators. Studies have shown that these compounds can inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Furthermore, they can suppress the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6). mdpi.com
The antioxidant properties of some pyrimidine derivatives also contribute to their anti-inflammatory effects. They have been shown to reduce the levels of reactive oxygen species (ROS) in inflammatory models, which can help to mitigate oxidative stress and cellular damage associated with inflammation. nih.gov The ability of these compounds to inhibit the growth of inflammatory cells, such as LPS-stimulated monocytes, further underscores their potential as anti-inflammatory agents. nih.gov
| Inflammatory Mediator | Cellular Action | Effect of Pyrimidine Derivatives |
| Cyclooxygenase-2 (COX-2) | Enzyme that produces pro-inflammatory prostaglandins. | Selective inhibition of COX-2 activity. nih.gov |
| Nitric Oxide (NO) | Pro-inflammatory signaling molecule. | Inhibition of NO synthesis in activated macrophages. mdpi.com |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. | Suppression of IL-6 secretion. mdpi.com |
| Reactive Oxygen Species (ROS) | Mediate oxidative stress and inflammation. | Reduction of free radical levels. nih.gov |
| Prostaglandin E2 (PGE2) | A key inflammatory prostaglandin. | Suppression of PGE2 generation. nih.gov |
Future Directions and Emerging Research Avenues for 2 Amino 2 Pyrimidin 2 Yl Ethan 1 Ol
Exploration of Novel Synthetic Routes for Structural Complexity
Future synthetic research on 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol will likely move beyond traditional methods to embrace more sophisticated and sustainable strategies. The development of novel, regioselective, multicomponent reactions (MCRs) stands out as a particularly promising avenue. acs.org MCRs, which allow for the construction of complex molecules from three or more starting materials in a single step, could enable the creation of diverse libraries of this compound derivatives. acs.orgnih.gov For instance, an iridium-catalyzed multicomponent synthesis using alcohols as building blocks could offer a sustainable pathway to functionalized pyrimidines. acs.org
Another key area will be the development of asymmetric synthetic routes to produce enantiomerically pure forms of the compound and its derivatives. Chiral amino alcohols are valuable building blocks in medicinal chemistry, and their stereochemistry often plays a critical role in biological activity. bldpharm.comchemimpex.com Strategies may involve chiral catalysts or the use of chiral starting materials to control the stereocenter at the amino-substituted carbon. Furthermore, techniques such as scaffold hopping could be employed to generate new aryl 2-aminopyrimidine (B69317) analogs with enhanced properties by modifying the core structure. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid generation of diverse derivatives. acs.orgmdpi.com | Design of novel one-pot reactions using the pyrimidine (B1678525) core. |
| Asymmetric Synthesis | Access to enantiomerically pure compounds, crucial for pharmacological studies. | Development of stereoselective catalysts and chiral auxiliaries. |
| Sustainable/Green Chemistry | Use of eco-friendly solvents (e.g., water), recyclable catalysts, and biomass-derived starting materials. acs.orgeurekaselect.com | Adapting reactions to solvent-free conditions or green solvents. |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Transitioning key synthetic steps from batch to continuous flow processes. |
Integration with Advanced Catalytic Systems
The synthesis of this compound and its analogs can be significantly enhanced by integrating advanced catalytic systems. The use of heterogeneous nanocatalysts, such as magnetic nanoparticles, offers substantial advantages in terms of efficiency, selectivity, and catalyst recovery and reusability. mdpi.comnih.gov For example, magnetically recoverable catalysts have been successfully used in the eco-friendly synthesis of various pyrimidine derivatives. scilit.com Research could focus on developing custom catalysts, such as bone char-derived solid acids or functionalized metal-organic frameworks (MOFs), to promote specific bond formations in the synthesis of the target compound with high yields under mild conditions. nih.gov
Biocatalysis, using enzymes or whole-cell systems, represents another frontier. Enzymes can offer unparalleled stereoselectivity, which is crucial for producing chiral versions of this compound. Hybrid catalysts, which combine the features of different catalyst types (e.g., metal nanoparticles supported on a biological scaffold), could also provide synergistic effects, leading to improved performance in synthetic applications. nih.gov
| Catalyst Type | Description | Potential Application for this compound |
| Nanocatalysts | Catalysts with dimensions on the nanoscale (1-100 nm), often with high surface area and reactivity. mdpi.com | Efficiently catalyzing cyclocondensation or C-N coupling steps. |
| Organocatalysts | Small, metal-free organic molecules that can catalyze reactions (e.g., L-proline). acs.org | Promoting asymmetric reactions to yield specific stereoisomers. |
| Biocatalysts | Enzymes or whole microorganisms used to catalyze chemical transformations. | Highly selective synthesis of chiral amino alcohol moieties. |
| Hybrid Catalysts | Materials combining different catalytic components (e.g., metal and acid/base sites). nih.gov | Facilitating multi-step, one-pot syntheses of complex derivatives. |
Development of Next-Generation Computational Models for Predictive Chemistry
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. The development of next-generation computational models will enable the accurate prediction of molecular properties, reaction outcomes, and biological activities before a compound is ever synthesized in the lab. remedypublications.com Techniques like Density Functional Theory (DFT) can be used to elucidate electronic structures, predict spectroscopic characteristics, and investigate reaction mechanisms at the atomic level. jchemrev.comnih.gov
Molecular dynamics (MD) simulations and molecular docking studies can predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. remedypublications.comrsc.org This is particularly valuable in drug discovery for identifying promising candidates. rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of derivatives with their observed biological activity, thereby guiding the design of more potent and selective compounds. rsc.org These predictive models help to minimize trial-and-error experimentation, saving time and resources.
Investigation of Underexplored Mechanistic Pathways in Biological Systems
The pyrimidine scaffold is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. ignited.injuniperpublishers.comwjarr.com A significant future research direction will be to investigate the specific mechanistic pathways through which this compound interacts with biological systems. Its structure, featuring a hydrogen bond donor (amine, hydroxyl) and acceptor (pyrimidine nitrogens) groups, suggests potential for specific interactions with biomolecules like proteins and nucleic acids.
Future studies could explore its potential as an inhibitor of kinases, a class of enzymes often targeted in cancer therapy, as many pyrimidine-based compounds are known to act as ATP-competitive inhibitors. rsc.org Another avenue is to investigate its role as a modulator of protein-protein interactions or as an antimicrobial agent by disrupting bacterial biofilm formation, a strategy that has proven effective for other 2-aminopyrimidine molecules. nih.gov Elucidating these mechanisms will be crucial for translating the chemical potential of this compound into tangible therapeutic applications.
Potential in Multifunctional Chemical Systems and Smart Materials
Beyond pharmacology, this compound holds potential as a building block for multifunctional chemical systems and smart materials. The pyrimidine ring can act as a photo- or pH-responsive unit, while the amino and hydroxyl groups provide reactive sites for polymerization or grafting onto surfaces. This could enable the development of "smart" materials that change their properties in response to external stimuli.
For instance, the compound could be incorporated into polymers to create hydrogels that release a therapeutic agent in response to a specific pH change, characteristic of a disease environment. The combination of a heterocyclic core and reactive functional groups also suggests potential applications in the development of novel dyes or nonlinear optical materials, an area where some fused pyrimidine systems have already shown promise. nih.gov The rational design of such "smart" molecules, which combine multiple functionalities on a single scaffold, represents an exciting direction for materials science. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-amino-2-(pyrimidin-2-yl)ethan-1-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyrimidine-2-carbaldehyde with nitroethane followed by catalytic hydrogenation yields the target compound. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Temperature control : Reactions at 60–80°C improve yields while minimizing side products .
- Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps ensures efficient nitro-group reduction .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
| Key Reaction Parameters | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | DMF, 70°C | 65–75 | |
| Catalytic hydrogenation | Pd/C, H₂ | 85–90 |
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Pyrimidine protons appear as doublets (δ 8.5–9.0 ppm), while the ethanol backbone shows signals at δ 3.5–4.5 ppm .
- ¹³C NMR : Pyrimidine carbons resonate at δ 150–160 ppm; the amino-bearing carbon appears at δ 55–60 ppm .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 166.1 for C₆H₈N₃O⁺) .
- IR : Stretching vibrations for NH₂ (3350 cm⁻¹) and OH (3200 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential targets .
Advanced Research Questions
Q. How can enantioselective synthesis of (S)- and (R)-2-amino-2-(pyrimidin-2-yl)ethan-1-ol be achieved?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric hydrogenation of ketone intermediates .
- Resolution Techniques : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) separates enantiomers with >98% ee .
- Kinetic Control : Adjusting reaction time and temperature to favor one enantiomer (e.g., 0°C for slow kinetics) .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina models binding to pyrimidine-sensitive enzymes (e.g., dihydrofolate reductase). Key interactions:
- Pyrimidine N1 forms hydrogen bonds with Asp26.
- Ethanol-OH interacts with Ser49 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .
Q. How do structural modifications (e.g., halogenation) affect bioactivity?
- Methodological Answer :
- SAR Table :
| Derivative | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| 2-Amino-2-(5-Br-pyrimidin-2-yl)ethanol | Bromine at C5 | ↑ Antimicrobial activity (MIC ↓ 2×) | |
| 2-Amino-2-(4-Cl-pyrimidin-2-yl)ethanol | Chlorine at C4 | ↓ Cytotoxicity (IC₅₀ ↑ 50%) |
- Synthetic Approach : Introduce halogens via electrophilic substitution (e.g., NBS in DMF) .
Q. How can contradictory data on its anti-inflammatory activity be resolved?
- Methodological Answer :
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM in LPS-induced RAW264.7 macrophages .
- Pathway-Specific Assays : ELISA for TNF-α/IL-6 levels vs. COX-2 inhibition assays to identify primary targets .
- Metabolite Profiling : LC-MS identifies degradation products that may confound results .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Acetylate the hydroxyl group to reduce first-pass metabolism .
- Cytochrome P450 Inhibition : Co-administer ketoconazole to prolong half-life .
- Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .
Data Contradiction Analysis
Q. Why do studies report varying yields for the same synthetic route?
- Methodological Answer :
- Critical Factors :
Purity of starting materials : Impurities in pyrimidine-2-carbaldehyde reduce yields by 15–20% .
Hydrogenation pressure : Lower H₂ pressure (1 atm vs. 5 atm) decreases conversion rates .
Workup procedures : Incomplete neutralization of reaction mixtures leads to salt formation and mass loss .
Q. How to address discrepancies in reported IC₅₀ values across cell lines?
- Methodological Answer :
- Standardization : Use identical cell passage numbers, serum concentrations, and incubation times .
- Control Compounds : Include cisplatin or doxorubicin as benchmarks to normalize data .
- Mechanistic Studies : RNA-seq identifies cell line-specific resistance pathways (e.g., ABC transporter upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
